molecular formula C10H8ClNO2 B6612753 4-chloro-5-methyl-1H-indole-2-carboxylic acid CAS No. 50536-56-6

4-chloro-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6612753
CAS No.: 50536-56-6
M. Wt: 209.63 g/mol
InChI Key: HGHJKJHISHECMB-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative characterized by a chlorine atom at position 4, a methyl group at position 5, and a carboxylic acid moiety at position 2 of the indole core. This compound is of significant interest in medicinal chemistry due to the structural versatility of indole derivatives in drug discovery, particularly as intermediates for synthesizing bioactive carboxamides or as modulators of biological targets . Its synthesis typically involves hydrolysis of ester precursors (e.g., ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate) under alkaline or acidic conditions, analogous to procedures described for related indole-2-carboxylic acids .

Properties

IUPAC Name

4-chloro-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHJKJHISHECMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For instance, the reaction of 4-chloro-5-methyl-1H-indole-2-carboxylic acid can be achieved by using methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or interfere with DNA replication in microbial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

The biological and physicochemical properties of indole-carboxylic acids are highly sensitive to substituent positioning. Key analogs include:

Compound Name Substituent Positions Key Structural Features
4-Chloro-5-methyl-1H-indole-2-carboxylic acid Cl (C4), CH₃ (C5), COOH (C2) Electron-withdrawing Cl enhances acidity; methyl increases hydrophobicity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH₃ (C3), COOH (C2) Distal Cl placement may reduce steric hindrance at C2
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid Cl (C5), CH₃ (C1 & C3), COOH (C2) Methylation at N1 alters ring electronics and solubility
Indole-5-carboxylic acid COOH (C5) Lack of halogens reduces molecular weight and polarity

Physicochemical Properties

Melting points (mp) and solubility trends highlight the impact of substituents:

Compound Name Melting Point (°C) Solubility Trends Evidence
4-Chloro-5-methyl-1H-indole-2-carboxylic acid Not reported Likely low in H₂O (high Cl/polarity) -
Indole-5-carboxylic acid 208–210 Moderate in polar organic solvents
Indole-6-carboxylic acid 256–259 Poor in H₂O, better in DMSO
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported Similar to target (Cl increases mp)

Key Insight : Chlorine substituents generally elevate melting points due to increased molecular symmetry and dipole interactions. The absence of mp data for the target compound suggests further experimental characterization is needed.

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